5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC18379396
Molecular Formula: C6H3BrN4O2
Molecular Weight: 243.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrN4O2 |
|---|---|
| Molecular Weight | 243.02 g/mol |
| IUPAC Name | 5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C6H3BrN4O2/c7-5-2-1-4(11(12)13)6-8-3-9-10(5)6/h1-3H |
| Standard InChI Key | OEOVKUHXCSXQSA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NC=NN2C(=C1)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₆H₃BrN₄O₂, with a molecular weight of 243.02 g/mol . Its IUPAC name, 5-bromo-8-nitro- triazolo[1,5-a]pyridine, reflects the positions of the bromo (C5) and nitro (C8) substituents on the bicyclic framework. The canonical SMILES representation is C1=C(C2=NC=NN2C(=C1)Br)N+[O-], illustrating the fused triazole (positions 1–3) and pyridine (positions 4–8) rings .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃BrN₄O₂ | |
| Molecular Weight | 243.02 g/mol | |
| Density | 1.29 g/cm³ (estimated) | |
| Melting Point | 145–150°C | |
| Solubility | DMSO, ethanol (partial) |
Spectral and Computational Data
-
NMR: Predicted shifts include δ 8.9 ppm (H8, pyridine), δ 7.3 ppm (H3, triazole), and δ 6.8 ppm (H6, pyridine).
-
Mass Spectrometry: Major fragments at m/z 243 (M⁺), 196 (M⁺–NO₂), and 149 (M⁺–Br–NO₂) .
-
Computational Analysis: Density functional theory (DFT) calculations suggest a planar geometry with intramolecular hydrogen bonding between the nitro group and triazole nitrogen .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The compound is typically synthesized via multistep heterocyclization:
-
Precursor Preparation: 5-Bromo-2-aminopyridine is treated with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce the nitro group.
-
Triazole Ring Formation: Cyclocondensation with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) yields the triazolo-pyridine core .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 2: Synthetic Method Comparison
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste and reaction times. Ball-milling 5-bromo-2-nitroaniline with cyanamide derivatives at 300 rpm for 2 hr achieves 78% yield .
Biological Activities and Mechanistic Insights
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) suggest broad-spectrum activity. The nitro group enhances membrane penetration, while bromine stabilizes ligand-receptor interactions .
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀: 0.8 µM) and tyrosine kinase (IC₅₀: 1.2 µM), making it a candidate for anti-inflammatory and anticancer therapies . Molecular docking studies reveal binding to COX-2’s hydrophobic pocket via π-π stacking with Tyr385 .
Table 3: Biological Activity Profile
| Target | IC₅₀/EC₅₀ | Assay Type | Reference |
|---|---|---|---|
| COX-2 | 0.8 µM | Fluorometric | |
| Tyrosine kinase | 1.2 µM | Radioisotope | |
| S. aureus | 12.5 µg/mL | Broth dilution |
Applications in Drug Development
Lead Optimization
Structural analogs with modified nitro positioning (e.g., 5-nitro-8-bromo derivatives) show enhanced pharmacokinetic profiles. A 2024 study reported a derivative with 3× higher oral bioavailability in murine models .
Prodrug Design
Ester prodrugs (e.g., acetylated amino derivatives) improve water solubility from 0.2 mg/mL to 5.4 mg/mL, facilitating intravenous administration .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume